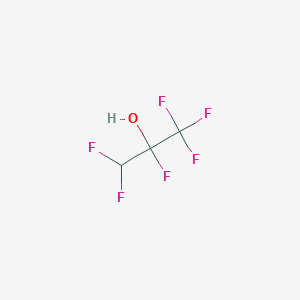

1,1,1,2,3,3-Hexafluoro-2-propanol

Description

Contextualization of Fluorinated Alcohols in Contemporary Chemical Sciences

Fluorinated alcohols are a class of organic compounds characterized by the presence of at least one carbon-fluorine bond in an alcohol structure. wikipedia.org These compounds, including notable examples like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have garnered significant attention in various fields of chemical science due to their distinctive properties. wikipedia.orgalfa-chemistry.com The high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity of fluorinated alcohols make them valuable in organic synthesis, where they can promote reactions without the need for a catalyst. researchgate.net They are also crucial intermediates in the production of fluorine-containing pharmaceuticals such as anesthetics and antirheumatic drugs. alfa-chemistry.com

Historical Trajectory of 1,1,1,2,3,3-Hexafluoro-2-propanol's Academic Significance

Initially synthesized and reported in a 1960 Swiss patent, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) was for a long time considered a niche laboratory chemical. acs.org However, over the past few decades, its use has seen a dramatic increase, particularly in organic synthesis. acs.orgresearchgate.net This surge in academic interest is attributed to its unique solvent properties that facilitate a wide array of chemical transformations. acs.orgnih.govacs.org Reviews in the late 2010s and early 2020s highlighted its versatility, cementing its status as more than just a polar, protic solvent and predicting its continued growth in applications across various scientific disciplines. acs.org

Overview of Unique Characteristics Driving its Broad Academic Utility

HFIP's widespread use in research is propelled by a unique combination of physical and chemical properties. It is a colorless, volatile liquid with a pungent odor. wikipedia.org Its key characteristics include:

Strong Hydrogen Bond-Donating Ability: This feature allows HFIP to stabilize ionic intermediates and transition states in chemical reactions. researchgate.netnih.govacs.org

High Polarity and Ionizing Power: With a dielectric constant of 16.7, HFIP is a polar solvent that can facilitate reactions involving charged species. wikipedia.org

Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, preventing it from interfering in many reactions. rsc.org

Acidity: HFIP has a pKa of 9.3, making it significantly more acidic than its non-fluorinated counterpart, isopropanol (B130326). This acidity allows it to act as a proton donor in certain catalytic processes. wikipedia.org

UV Transparency and Low Refractive Index: These optical properties make it a suitable solvent for spectroscopic studies. wikipedia.orgrochester.edu

Scope and Interdisciplinary Relevance in Modern Research Paradigms

The distinct properties of HFIP have led to its application in a multitude of research areas, demonstrating its interdisciplinary importance. acs.org In organic chemistry, it is a favored solvent for a variety of reactions, including C-H functionalization, and for promoting Friedel-Crafts reactions. nih.govacs.orgmdpi.com In biochemistry and life sciences, HFIP is instrumental in solubilizing peptides and proteins, and in studying their secondary structures. wikipedia.orgrochester.edunih.gov Its ability to dissolve a wide range of polymers that are insoluble in common organic solvents makes it invaluable in polymer and materials science for both synthesis and analysis. rochester.educhemicalbook.comresearchgate.net Furthermore, its utility extends to electrochemistry and organometallic chemistry, underscoring its broad impact on modern scientific research. acs.org

Structure

3D Structure

Properties

CAS No. |

85592-84-3 |

|---|---|

Molecular Formula |

C3H2F6O |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C3H2F6O/c4-1(5)2(6,10)3(7,8)9/h1,10H |

InChI Key |

NMFQPFSIPWZZMR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(O)F)(F)F |

Origin of Product |

United States |

Elucidation of Unique Solvent Properties and Mechanistic Catalysis by 1,1,1,2,3,3 Hexafluoro 2 Propanol

Advanced Hydrogen Bonding Capabilities and Dynamics

1,1,1,2,3,3-Hexafluoro-2-propanol, commonly known as hexafluoroisopropanol (HFIP), is a remarkable organic compound with the formula (CF₃)₂CHOH. wikipedia.org This fluorinated alcohol is a colorless, volatile liquid with a pungent odor that has garnered significant attention in various chemical fields due to its unique solvent properties. wikipedia.orgontosight.ai It is characterized by its high density, low viscosity, and low refractive index. wikipedia.org HFIP's distinctive characteristics stem from the presence of two trifluoromethyl groups, which profoundly influence its electronic and steric properties, leading to advanced hydrogen bonding capabilities and dynamics.

Strong Hydrogen Bond Donation and Acceptor Interactions

HFIP is a potent hydrogen bond donor. The electron-withdrawing nature of the six fluorine atoms significantly increases the acidity of the hydroxyl proton, making it a powerful donor in hydrogen bonding interactions. acs.org This strong hydrogen-bond-donating ability allows HFIP to form robust interactions with a wide range of hydrogen bond acceptors, such as amides and ethers, effectively dissolving substances that are sparingly soluble in more conventional solvents. chemicalbook.com For instance, it can solubilize various polymers, including polyamides, polyacrylonitriles, and polyesters. chemicalbook.com

While HFIP is a strong hydrogen bond donor, it is a weak hydrogen bond acceptor. This characteristic is crucial to its effectiveness as a solvent in many reactions, as it minimizes self-association and allows it to interact preferentially with solutes. uva.nl The combination of strong donor and weak acceptor properties contributes to its high polarity and ionizing power, making it an exceptional medium for a variety of chemical transformations. chemicalbook.com Research has shown that HFIP can form strong hydrogen-bonded adducts with reagents, which can alter their synthetic reactivity. scispace.com For example, in the case of the initiator phenyliodine(III) diacetate (PIDA), the formation of a strong H-bonded adduct with HFIP enhances its oxidizing abilities. scispace.com

The unique hydrogen-bonding capabilities of HFIP have been leveraged in various applications. It is used to monomerize β-sheet protein aggregates and solubilize peptides in biochemistry. chemicalbook.com Furthermore, its ability to form hydrogen-bonded networks can enhance the reactivity of other molecules. For example, HFIP can form a hydrogen-bonding network around key radical intermediates in certain reactions, influencing the reaction pathway. nih.gov

Hydrogen Bond Fluctuations and Reorientation Dynamics

Recent studies using time-resolved and two-dimensional infrared spectroscopy have provided insights into the hydrogen bond dynamics of HFIP. These investigations have revealed that the dynamics of individual hydrogen bonds in HFIP are approximately twice as slow as in its non-fluorinated counterpart, 2-propanol. chemrxiv.org This suggests that the hydrogen bonds in HFIP are more stable and have a longer lifetime. chemrxiv.orgnih.gov

Conversely, dielectric spectroscopy has shown that the collective hydrogen-bond dynamics, which involve the rearrangement of entire hydrogen-bonded clusters, are three times faster in HFIP than in 2-propanol. chemrxiv.orgchemrxiv.org This faster collective rearrangement is attributed to the smaller size of the hydrogen-bonded aggregates in HFIP. uva.nlchemrxiv.org The reorientation of these smaller clusters as a whole occurs more rapidly, leading to a higher frequency of encounters between the reactive terminal hydroxyl groups of the HFIP clusters and reactant molecules. uva.nl

The slower individual hydrogen bond dynamics, coupled with the faster collective rearrangements, create a unique dynamic environment that can significantly impact chemical reactivity. The longer lifetime of individual hydrogen bonds can enhance the stability of reactant-solvent hydrogen-bonded complexes, increasing the probability of a successful reaction. chemrxiv.orgchemrxiv.org

Impact of Collective Hydrogen-Bond Dynamics on Reactivity

The collective hydrogen-bond dynamics of HFIP play a crucial role in its ability to accelerate chemical reactions. The faster rearrangement of the smaller hydrogen-bonded clusters in HFIP increases the concentration of reactive, terminal hydroxyl groups. chemrxiv.orgnih.gov These terminal -OH groups are potent hydrogen bond donors and are readily available to interact with reactants. uva.nl

The rapid collective dynamics increase the rate at which these reactive sites can encounter and form hydrogen bonds with reactant molecules. chemrxiv.orgchemrxiv.org This enhanced rate of formation of hydrogen-bonded complexes between the solvent and reactants can significantly lower the activation energy of a reaction, leading to spectacular rate enhancements. chemrxiv.orgnih.gov For instance, many metal-catalyzed C-H functionalization reactions exhibit significantly improved performance in HFIP. chemrxiv.org

Investigations of HFIP Clustering in Solution

The structure of HFIP in solution is characterized by the formation of hydrogen-bonded clusters. chemrxiv.org Due to the strong hydrogen-bond donating ability of the hydroxyl group and the weak accepting nature of the oxygen atom, these clusters are significantly smaller than those formed by non-fluorinated alcohols like 2-propanol. uva.nlchemrxiv.org This difference in cluster size is a key factor influencing the distinct properties and reactivity of HFIP.

Molecular dynamics simulations and experimental studies have provided evidence for the aggregation of HFIP molecules in aqueous solutions. acs.orgnih.gov In these mixtures, HFIP molecules tend to form clusters that are in a constant state of formation and reformation. acs.org The size of these aggregates can vary, with studies indicating the presence of monomers alongside oligomers of up to 16 HFIP molecules. nih.gov These clusters can also associate with solutes, such as peptides, influencing their conformation and behavior in solution. acs.orgnih.gov

The clustering behavior of HFIP is not limited to aqueous solutions. In binary mixtures with non-polar solvents like cyclohexane, HFIP has been shown to form aggregates on silica (B1680970) surfaces. epa.gov The nature of these surface clusters, whether linear or cyclic, can have a profound impact on the long-range forces between surfaces. The smaller, more dynamic clusters of HFIP contribute to its unique solvent properties, including its ability to dissolve a wide range of compounds and its remarkable catalytic activity. uva.nlchemrxiv.org

Brønsted Acidity and Proton Transfer Mechanisms

The chemical behavior of this compound is significantly influenced by its notable Brønsted acidity and the facility with which it engages in proton transfer. These characteristics are a direct consequence of its unique molecular structure.

Enhanced Acidity Compared to Non-Fluorinated Analogues

The presence of two trifluoromethyl groups attached to the carbon atom bearing the hydroxyl group dramatically increases the acidity of HFIP compared to its non-fluorinated analog, isopropanol (B130326). acs.org The strong electron-withdrawing inductive effect of the fluorine atoms polarizes the O-H bond, making the proton more easily donatable. acs.org This results in a pKa for HFIP of approximately 9.3, which is comparable to that of phenol. wikipedia.org In stark contrast, the pKa of isopropanol is around 17.1, highlighting the profound impact of fluorination on acidity. acs.org

This enhanced acidity makes HFIP a potent Brønsted acid, capable of protonating a variety of substrates and catalyzing acid-mediated reactions. mdpi.com It can act as a proton donor in the absence of traditional Lewis acid catalysts, facilitating reactions such as Friedel-Crafts alkylations. mdpi.com The acidic nature of HFIP also allows it to be used as a component of volatile buffers in analytical techniques like ion pair HPLC-mass spectrometry. wikipedia.org

The table below provides a comparison of the acidity of HFIP with its non-fluorinated analog, isopropanol.

| Compound | pKa |

| This compound (HFIP) | 9.3 wikipedia.org |

| 2-Propanol (Isopropanol) | 17.1 acs.org |

Role in Proton Shuttle Mechanisms

This compound (HFIP) plays a significant role in facilitating reactions through proton shuttle mechanisms. nih.gov Its ability to act as a proton donor and acceptor, coupled with its strong hydrogen-bonding capabilities, allows it to mediate the transfer of protons within a reaction system. nih.govbohrium.com This is particularly evident in processes like the isomerization of hexatrienes, where HFIP assists in the intramolecular proton transfer, leading to the selective formation of 1,4-cyclohexadienes. researchgate.net The solvent's involvement in creating hydrogen-bond networks is crucial for these mechanisms. nih.gov In some cases, HFIP can form hydrogen-bonded clusters that cooperate with catalysts, akin to a Lewis or Brønsted acid-assisted Brønsted acid catalysis, further enhancing its role in proton transfer. rsc.org

Influence on Protonation States of Reactants

The distinct properties of this compound (HFIP) significantly influence the protonation states of reactants, which in turn dictates reaction pathways and outcomes. With a pKa of 9.3, comparable to phenol, HFIP is acidic enough to act as a proton source. wikipedia.orgchemicalbook.com This acidity allows it to protonate substrates, such as vinyl ethers, generating reactive intermediates necessary for subsequent reactions. nih.gov For instance, in certain palladium-catalyzed reactions, the protonating ability of HFIP is essential for generating a reactive intermediate from vinyl ethers for ketonization. nih.gov

Furthermore, HFIP's capacity to form strong hydrogen bonds can activate substrates. nih.gov This hydrogen-bond-donating ability can enhance the electrophilicity of carbonyl groups and activate other functional groups, making them more susceptible to nucleophilic attack. mdpi.com In the context of gold-catalyzed reactions, HFIP can activate the Au-Cl bond through hydrogen bonding, initiating the catalytic cycle without the need for external activators. strath.ac.uk This demonstrates how HFIP can directly participate in the catalytic cycle by influencing the protonation state and reactivity of the catalyst itself. The solvent's ability to act as an efficient proton donor is also crucial in reactions involving amines, where it facilitates the formation of protonated amine species. acs.org

Cation Stabilization and Low Nucleophilicity Effects

Stabilization of Ionic Species and Reactive Intermediates

A hallmark of this compound (HFIP) is its exceptional ability to stabilize ionic species, particularly cations and other reactive intermediates. nih.govbohrium.comacs.org This stabilizing effect is attributed to its high polarity and strong hydrogen-bond-donating nature. nih.govacs.orgacs.org HFIP can effectively solvate and stabilize cationic intermediates, such as carbocations, which is crucial for a variety of organic transformations. rsc.orgresearchgate.netresearchgate.net For example, in Friedel-Crafts type reactions, HFIP promotes the formation and stabilization of carbocationic intermediates from alcohols without the need for a traditional Lewis acid catalyst. researchgate.net

The solvent's role in stabilizing radical cations is also well-documented. nih.govresearchgate.net Its superpolar nature assists in stabilizing radical cations that are common intermediates in electro- and photoredox catalysis. nih.gov In reactions involving single-electron transfer (SET) processes, HFIP facilitates the generation of radical cations and stabilizes them through hydrogen bonding and polar interactions, preventing their decomposition and enabling desired reaction pathways. smolecule.com This stabilization of reactive intermediates is a key factor in the success of many challenging transformations, including C-H functionalization and difunctionalization processes. nih.govacs.org The interaction between the C-F dipoles of HFIP and cationic species through intermolecular charge-dipole interactions has been proposed as a mechanism for this stabilization. acs.org

Dielectric Properties and Ionizing Power in Chemical Transformations

The significant dielectric constant and high ionizing power of this compound (HFIP) are fundamental to its effectiveness as a solvent in promoting chemical transformations that proceed through ionic intermediates. nih.govacs.org HFIP possesses a relatively high dielectric constant of 16.7, which contributes to its ability to support the separation of charge and stabilize ionic species in solution. wikipedia.org

Its high ionizing power is particularly noteworthy. nih.govacs.orgchemicalbook.com This property allows HFIP to facilitate the formation of carbocations and other ionic intermediates, often without the need for strong acid catalysts. acs.orgchemicalbook.com For example, the high ionizing power of HFIP encourages the formation of allylic cationic intermediates from allylic alcohols, which can then participate in cyclization reactions. acs.org This ability to promote ionization is a key reason why HFIP is often the solvent of choice for reactions that are believed to proceed via cationic pathways. acs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H2F6O |

| Molar Mass | 168.04 g/mol |

| Appearance | Colorless liquid |

| Density | 1.596 g/mL at 25 °C |

| Melting Point | -4 °C |

| Boiling Point | 59 °C |

| pKa | 9.3 |

| Dielectric Constant | 16.7 |

| Refractive Index | n20/D 1.275 |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comnih.govsigmaaldrich.com

Consequences of Low Nucleophilicity on Reaction Pathways

A defining characteristic of this compound (HFIP) is its remarkably low nucleophilicity, especially when compared to other alcohols. nih.govacs.org This property is a direct consequence of the strong electron-withdrawing effects of the two trifluoromethyl groups, which significantly reduce the electron density on the oxygen atom. The low nucleophilicity of HFIP is a critical factor that allows it to be an excellent solvent for reactions involving highly electrophilic species and cationic intermediates, as it is less likely to compete with the desired nucleophiles in the reaction mixture. nih.govacs.org

This non-nucleophilic nature prevents the solvent from participating in unwanted side reactions, such as solvolysis, thereby leading to cleaner reaction profiles and higher yields of the desired products. nih.gov For instance, in reactions where carbocations are generated, a more nucleophilic solvent would readily trap these intermediates. However, the inertness of HFIP allows these reactive species to persist long enough to engage in the desired chemical transformation. nih.gov While HFIP can act as a nucleophile under certain conditions with highly reactive electrophiles, its general low nucleophilicity is a key advantage in a wide range of organic syntheses. researchgate.netscispace.com

Solvent Polarity and Preferential Solvation Phenomena

This compound (HFIP) is a highly polar solvent, a property that stems from the significant electronegativity of its six fluorine atoms. wikipedia.orgchemicalbook.com This high polarity, combined with its strong hydrogen-bond-donating ability, makes it a unique solvent for a variety of chemical processes. nih.govacs.org The polarity of HFIP is a key factor in its ability to dissolve a wide range of substances, including polar polymers that are insoluble in more common organic solvents. chemicalbook.commantsen.com

In solvent mixtures, particularly with water, HFIP exhibits interesting preferential solvation phenomena. Studies have shown that in HFIP-water mixtures, HFIP molecules can preferentially accumulate near the surface of solutes, such as peptides. acs.org For example, with the peptide Trp-cage, the solvent layer immediately adjacent to certain parts of the peptide is enriched in water, while the second and third solvent layers are preferentially enriched in HFIP molecules. acs.org This non-homogeneous distribution of solvent molecules around a solute can have a significant impact on the solute's conformation and reactivity. The specific interactions and micro-segregated structures that can form in HFIP mixtures contribute to its unique effects on chemical reactions. researchgate.net

Polarity Scale and Comparison with Common Organic Solvents

This compound (HFIP) is a polar, specialty solvent with unique properties derived from its chemical structure. wikipedia.orgrsc.org It is a colorless, volatile liquid characterized by a high density, low viscosity, and low refractive index. wikipedia.orgsigmaaldrich.com The polarity of a solvent is a critical parameter that influences solubility, reaction rates, and chemical equilibria. It can be quantified using various scales, such as the dielectric constant (ε) and empirical scales like the Reichardt ET(30) value.

HFIP's solvent properties are distinguished by its strong hydrogen-bonding capacity and high polarity. wikipedia.org Its dielectric constant is 16.7, classifying it as a polar solvent. wikipedia.org For comparison, solvents are generally considered polar if their dielectric constant is greater than 5. libretexts.org The acidity of HFIP (pKa = 9.3) is comparable to that of phenol, making it a notably acidic alcohol. wikipedia.org This combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity makes HFIP a unique solvent capable of stabilizing cationic intermediates and facilitating a range of chemical transformations. rsc.org

The distinct polarity of HFIP is evident when compared with other common organic solvents. While its dielectric constant is lower than highly polar solvents like water (ε = 80.1) or dimethyl sulfoxide (B87167) (DMSO) (ε = 46.7), it is significantly higher than that of many common non-polar and moderately polar solvents. umn.eduwashington.edu The following table provides a comparison of HFIP's polarity with that of other well-known solvents.

Table 1: Comparison of Polarity for HFIP and Common Organic Solvents

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Relative Polarity |

|---|---|---|---|

| Hexane | C₆H₁₄ | 1.9 | 0.009 |

| Toluene | C₇H₈ | 2.4 | 0.099 |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | 0.117 |

| Dichloromethane (B109758) | CH₂Cl₂ | 8.9 | 0.309 |

| Acetone | CH₃COCH₃ | 20.7 | 0.355 |

| Ethanol (B145695) | C₂H₅OH | 24.5 | 0.654 |

| Methanol (B129727) | CH₃OH | 32.7 | 0.762 |

| Acetonitrile | CH₃CN | 37.5 | 0.460 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 0.444 |

| This compound (HFIP) | (CF₃)₂CHOH | 16.7 | ~0.9-1.0 |

| Water | H₂O | 80.1 | 1.000 |

Data sourced from multiple references. wikipedia.orglibretexts.orgumn.eduwashington.edurochester.edulsu.eduvega.com

Microheterogeneities in Binary and Ternary Mixtures with HFIP

In binary and ternary solvent mixtures, the distribution of solvent molecules is not always uniform, leading to the formation of microscopic domains with distinct compositions. This phenomenon, known as microheterogeneity, can significantly influence chemical reactions and molecular self-assembly. Mixtures containing HFIP, particularly with water, exhibit pronounced microheterogeneity.

Studies using techniques such as small-angle neutron scattering (SANS) and large-angle X-ray scattering (LAXS) have provided detailed insights into the structure of HFIP-water mixtures. aip.orgdntb.gov.ua These investigations reveal that at low HFIP concentrations (mole fraction xHFIP ≤ ~0.1), the tetrahedral-like hydrogen-bonded network of water remains the dominant structure. aip.orgdntb.gov.ua However, as the concentration of HFIP increases, a structural transition occurs, leading to the formation of HFIP clusters. aip.orgdntb.gov.uatandfonline.com The maximum in clustering and microheterogeneity, with concentration fluctuations reaching a correlation length of approximately 9 Å, is observed at an HFIP mole fraction of about 0.06. aip.orgdntb.gov.uascispace.com

Molecular dynamics (MD) simulations corroborate these experimental findings, showing that HFIP molecules tend to aggregate in aqueous solutions. acs.orgnih.gov For instance, in a 28% HFIP-water mixture, simulations indicated that a significant portion of HFIP molecules exist in aggregates of up to 16 molecules. nih.gov These clusters are not static; rather, they are dynamic entities that influence the local environment of solutes. The formation of these HFIP clusters is a key factor in its ability to denature proteins and stabilize helical peptide structures. tandfonline.comresearchgate.net The clustering of HFIP molecules is also thought to be a crucial factor in enhancing the effects of alcohols on proteins and peptides. scispace.comuwec.edu

In ternary mixtures, such as those involving amides, the disruption of HFIP clusters can lead to phase separation, further highlighting the complex interplay of intermolecular forces. sigmaaldrich.com The hydrophobic CF₃ groups and the hydrophilic -OH group in HFIP contribute to its ability to form these distinct microstructures. researchgate.net

Preferential Solvation Effects in Complex Systems

In a mixed solvent system, a solute may be preferentially surrounded by one of the solvent components over the other, a phenomenon known as preferential solvation. researchgate.netmdpi.com This effect is particularly prominent in mixtures containing HFIP due to its strong hydrogen-bonding capabilities and unique polarity. Preferential solvation can be investigated using solvatochromic probes, which are molecules whose light absorption spectrum is sensitive to the polarity of the surrounding solvent environment. mdpi.comresearchgate.netmdpi.com

Molecular dynamics simulations have provided atomistic details of preferential solvation in HFIP-water mixtures. In studies of peptides like melittin (B549807) and Trp-cage, HFIP has been shown to accumulate around the peptide surface. nih.govnih.gov This creates a local environment that is significantly richer in HFIP than the bulk solvent mixture. nih.govresearchgate.netnih.gov For example, the local concentration of HFIP around melittin can be more than double the bulk concentration. researchgate.netnih.gov This preferential solvation by HFIP displaces water from the peptide's surface, which is believed to be the primary mechanism by which HFIP stabilizes the secondary structure of the peptide. nih.gov

The interactions are often site-specific, with HFIP molecules aggregating more around certain parts of a solute. nih.gov In the case of the Trp-cage peptide, simulations revealed that HFIP generally accumulates near the peptide surface, while water molecules are preferentially found in regions further away. nih.gov However, some water molecules can remain in higher-than-expected concentrations around specific amino acid residues. nih.gov This demonstrates that preferential solvation is a complex phenomenon influenced by the specific interactions between the solute and each component of the solvent mixture.

The non-ideal behavior observed in plots of empirical solvent polarity versus the mole fraction of the components in binary mixtures is a hallmark of preferential solvation. nih.gov In aqueous alcohol mixtures, preferential solvation is typically by the alcohol. researchgate.net The ability of HFIP to form strong hydrogen bonds and engage in stabilizing interactions with both catalysts and substrates underlies its effectiveness in promoting various chemical reactions, an effect that is often amplified by preferential solvation. rsc.orgrmit.edu.vnacs.org

1,1,1,2,3,3 Hexafluoro 2 Propanol in Advanced Organic Synthesis Methodologies

Catalytic and Promoter Role in Organic Reactions

Promotion of Friedel–Crafts Type Reactions

1,1,1,2,3,3-Hexafluoro-2-propanol has emerged as a powerful medium for promoting Friedel–Crafts reactions, a cornerstone of C-C bond formation in organic synthesis. rsc.orgthermofisher.kr Traditionally, these reactions necessitate the use of stoichiometric amounts of Lewis acids, which can lead to issues with waste and product purification. nih.gov The use of HFIP can circumvent the need for an additional catalyst, facilitating both intramolecular and intermolecular acylations and alkylations under milder conditions. nih.govresearchgate.net

The promoting effect of HFIP is largely attributed to its ability to activate acyl chlorides and other electrophiles through strong hydrogen bonding. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aromatic ring. Mechanistic studies suggest that this hydrogen-bond activation pathway avoids the formation of discrete acyl cation intermediates.

Research has demonstrated the broad applicability of HFIP in promoting these reactions. For instance, the intramolecular Friedel-Crafts acylation of various arylalkyl acid chlorides proceeds efficiently in HFIP without any other reagents. nih.govcolab.ws Similarly, intermolecular reactions between electron-rich arenes and acyl chlorides have been successfully carried out at room temperature. nih.govacs.org

Table 1: Examples of HFIP-Promoted Friedel-Crafts Reactions

| Reactants | Product | Yield (%) | Reference |

| Arylalkyl acid chloride | Tetralone derivative | up to 99% | nih.gov |

| 1,3-Dimethoxybenzene and Benzoyl chloride | 2,4-Dimethoxybenzophenone | 66% | |

| Indolizine and Phenylglyoxal | Benzoin-type product | 98% | nih.govacs.org |

| Benzofuran and Arylglyoxal | C3-functionalized benzofuran | 96% | nih.gov |

| Indole (B1671886) and Arylglyoxal | C3-functionalized indole | High | nih.gov |

Enhancement of Oxidation Reactions (e.g., Baeyer–Villiger Oxidation)

The Baeyer-Villiger oxidation, a classic method for converting ketones to esters or lactones, is significantly enhanced by the use of this compound. wikipedia.org This reaction typically employs peroxyacids as the oxidant. jk-sci.comnih.gov HFIP has been shown to increase the reactivity of hydrogen peroxide, a greener and more atom-economical oxidant, for this transformation. wikipedia.org

The role of HFIP in this context is multifaceted. It activates the ketone carbonyl group towards nucleophilic attack and stabilizes the key Criegee intermediate through its strong hydrogen-bonding network. jk-sci.com This stabilization facilitates the migratory insertion of a carbon atom, which is the rate-determining step of the reaction. The use of HFIP as a solvent can lead to high yields and selectivities in the oxidation of various cyclic and acyclic ketones. wikipedia.orgmdpi.com For example, the oxidation of 2-adamantanone (B1666556) using hydrogen peroxide proceeds efficiently in HFIP. mdpi.comresearchgate.netnih.gov

Table 2: Examples of HFIP-Enhanced Baeyer-Villiger Oxidations

| Ketone | Oxidant | Product | Yield (%) | Reference |

| 2-Adamantanone | Hydrogen Peroxide | 2-Oxatricyclo[4.3.1.1³,⁸]undecan-3-one | >99% | mdpi.com |

| Cyclohexanone | Hydrogen Peroxide | ε-Caprolactone | High | mdpi.comnuph.edu.ua |

| 3-Substituted cyclic ketone | m-CPBA/Sc(OTf)₃ | γ-Lactone | 96-99% | nih.gov |

| Pentacyclic ketone | m-CPBA | Lactone derivative | 80% | nih.gov |

Facilitation of Electrophilic Alkylation

This compound has proven to be an effective promoter for electrophilic alkylation reactions, particularly in the context of C-H functionalization. Its ability to generate and stabilize cationic intermediates is key to its success in this area.

A notable example is the HFIP-promoted C-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines. In this reaction, HFIP facilitates the in-situ generation of a reactive electrophile from difluoroacetaldehyde (B14019234) ethyl hemiacetal. The strong Brønsted acidity and hydrogen-bond donating properties of HFIP are thought to protonate the hemiacetal, leading to the elimination of ethanol (B145695) and the formation of a highly electrophilic difluoroacetaldehyde species. This is then attacked by the nucleophilic imidazo[1,2-a]pyridine (B132010) to afford the C3-alkylated product in good yields under mild, room temperature conditions.

This methodology provides a direct and atom-economical route to valuable difluoromethylated carbinols, which are important motifs in medicinal chemistry. The reaction proceeds without the need for transition metal catalysts or external oxidants.

Role in Cyclization and Cycloaddition Reactions (e.g., Gold-catalyzed)

The unique solvent properties of this compound have been harnessed to improve the efficiency and outcome of various cyclization and cycloaddition reactions. It has been shown to enhance the efficiency of rhodium(I)-catalyzed intramolecular [4+2] cycloadditions of ether-tethered alkynyl dienes and [5+2] cycloadditions of alkynyl vinylcyclopropanes. sigmaaldrich.com In these transformations, HFIP is thought to stabilize the cationic rhodium catalyst and promote the desired cyclization pathway. researchgate.netnih.gov

Furthermore, HFIP plays a crucial role in gold-catalyzed cycloisomerization reactions. rsc.org Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for activating alkynes and allenes towards nucleophilic attack. The hydrogen-bonding ability of HFIP can activate Au-Cl bonds in pre-catalysts, facilitating the generation of the active cationic gold species without the need for silver-salt additives. rsc.org This has been demonstrated in the cycloisomerization of enynes, where HFIP as the solvent allows for efficient catalysis. nih.govrsc.orgnih.gov

Table 3: Examples of HFIP in Cyclization and Cycloaddition Reactions

| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |

| Intramolecular [4+2] Cycloaddition | Cationic Rhodium(I) | Diene-tethered alkynyl halides | Halogen-containing cycloadducts | 70-87% | researchgate.netnih.gov |

| Gold-catalyzed Cycloisomerization | [(Ph₃PAu)₃O]BF₄ | 1,5-Allenyne | Cross-conjugated triene | 88% | nih.gov |

| Intermolecular Alder-ene type reaction | Rhodium | Cyclopentene and Silylacetylene | Chiral (E)-vinylsilane tethered cyclopentene | up to 93% | nih.gov |

C-H Functionalization Chemistry Enabled by this compound

The direct functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. This compound has emerged as a key solvent for enabling and enhancing a wide range of C-H activation reactions, particularly those catalyzed by transition metals like palladium. rsc.orgresearchgate.netnih.govrsc.orgnih.gov

Site-Selective C-H Bond Activation Mechanisms

A significant challenge in C-H functionalization is achieving site-selectivity, that is, targeting a specific C-H bond among many similar ones within a molecule. The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a particular C-H bond, is a common strategy to achieve this. rsc.org HFIP plays a crucial role in modulating the reactivity and selectivity of these processes. researchgate.netudg.edu

In palladium-catalyzed C-H activation, HFIP can influence site-selectivity through several mechanisms:

Stabilization of Cationic Intermediates: Many C-H activation cycles involve cationic palladium intermediates. The high polarity and coordinating ability of HFIP can stabilize these species, lowering the activation energy of the C-H cleavage step.

Modulation of Directing Group Coordination: The hydrogen-bonding properties of HFIP can interact with the directing group on the substrate, influencing its coordination to the palladium center. This can affect the geometry of the resulting metallacycle and, consequently, which C-H bond is presented to the metal for activation.

Enhancement of Ligand Effects: In reactions employing chiral ligands for asymmetric C-H activation, the hydrogen-bond-donating ability of HFIP can enhance chiral induction, leading to higher enantioselectivity. researchgate.netnih.gov

Promotion of Reductive Elimination: HFIP can facilitate the final product-forming reductive elimination step from the palladium center, regenerating the active catalyst and improving turnover.

For instance, in palladium-catalyzed remote C-H functionalization, where a directing group is used to activate a C-H bond at a position meta or para to the point of attachment, HFIP has been shown to be critical. nih.gov It is believed to stabilize the large, and often strained, metallacyclic transition states involved in these transformations through its extensive hydrogen-bonding network. nih.govnih.gov This stabilizing effect can overcome the inherent preference for the formation of smaller, less-strained metallacycles, thereby enabling site-selectivity at remote positions. nih.gov

Role in Oxidative C-H Bond Transformations

This compound (HFIP) has become an indispensable tool in the advancement of oxidative C-H bond transformations. rsc.org Its unique properties, including strong hydrogen bond donating ability, high acidity, and low nucleophilicity, are crucial for enhancing both the reactivity and stereoselectivity of these reactions. rsc.orgresearchgate.net HFIP plays a central role in numerous C-H activation methodologies, often being a requirement for the success of the transformation. rsc.orgresearchgate.net

The solvent's ability to stabilize cationic intermediates and its polar protic nature are key to its effectiveness. nih.gov For instance, in palladium-catalyzed C-H activation, HFIP can stabilize metallacycles, particularly those with metals in high oxidation states, as well as ion pairs and radical cations involved in the activation process. nih.gov This stabilizing effect is particularly crucial for reactions involving weakly coordinating directing groups. By forming hydrogen bonds, HFIP can activate these directing groups, facilitating otherwise challenging C-H functionalizations. nih.gov An example of this is the ether-directed ortho-olefination of aromatic substituents. nih.gov

Furthermore, HFIP has been shown to enhance the reactivity of oxidants like hydrogen peroxide. For example, it significantly accelerates the hydrogen peroxide-mediated epoxidation of alkenes through the formation of multiple hydrogen-bond networks. researchgate.net In the context of C-H olefination, HFIP can be the optimal solvent, enabling reactions such as the coupling of oxiranes with 2-phenyl pyridine (B92270) derivatives to proceed at room temperature with high stereoretention. nih.gov

The role of HFIP extends to promoting reactions that might otherwise require harsh conditions or be completely inefficient. For instance, its use as a solvent allows for the efficient oxidative Heck reactions with high yields and excellent stereoselectivities. researchgate.net The acidic character of HFIP can also influence the reaction mechanism, as seen in the palladium-catalyzed p-ketonization, where the protonation of vinyl ethers by HFIP is a critical step. nih.gov

Table 1: Examples of HFIP's Role in Oxidative C-H Bond Transformations

| Reaction Type | Role of HFIP | Key Finding | Reference |

|---|---|---|---|

| Pd-catalyzed ortho-olefination | Activates weakly coordinating directing groups via H-bonding. | Enables functionalization of substrates like Weinreb amides, ketones, and esters. | nih.gov |

| Pd-catalyzed ortho-alkylation | Serves as the chief solvent, enabling mild reaction conditions. | Reaction proceeds at room temperature with 99% enantiomeric excess (ee) in the product. | nih.gov |

| Epoxidation of alkenes | Accelerates the reaction through multiple H-bond networks with H₂O₂. | Dramatically increases the rate of epoxidation. | researchgate.net |

| Oxidative Heck reactions | Enables high yields and excellent atropo-stereoselectivities. | The use of HFIP leads to a drastic increase in both yield and stereoselectivity. | researchgate.net |

| Pd-catalyzed p-ketonization | Protonates vinyl ethers to generate a reactive intermediate. | Substitution with less acidic variants of HFIP resulted in no product formation. | nih.gov |

Stereoselective Transformations and Chiral Environments

The unique solvent properties of this compound (HFIP) have a profound impact on stereoselective transformations, influencing enantioselectivity in catalytic systems and creating distinct chiral environments.

Influence on Enantioselectivity in Catalytic Systems

HFIP can dramatically alter the enantioselectivity of asymmetric catalytic reactions, although its effect can be unpredictable. acs.org In some systems, it enhances enantiomeric excess (ee), while in others, it can diminish or even reverse the stereochemical outcome. acs.orgresearchgate.net This variability underscores the complex interplay between the solvent, catalyst, and substrate.

For instance, in rhodium-catalyzed cyclopropanation reactions, HFIP has been shown to have a variable influence on the enantioselectivity of chiral dirhodium tetracarboxylate catalysts. acs.orgresearchgate.net While small amounts of HFIP (around 0.1 equivalents) have been observed to increase enantioselectivity, using it as a solvent (around 10 equivalents or more), which is often necessary to block nucleophilic sites, can lead to a decrease in enantioselectivity for a majority of these catalysts. acs.org However, for certain catalyst systems, such as those employing Rh₂(S-NTTL)₄, conducting the reaction in HFIP leads to a significant enhancement in enantioselectivity compared to solvents like dichloromethane (B109758) (DCM). acs.org Conversely, with a catalyst like Rh₂(TCPTAD)₄, HFIP can cause a complete reversal of enantioselectivity. researchgate.netchemrxiv.org

Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided insights into these observations. acs.orgresearchgate.net It is believed that HFIP's strong hydrogen-bonding capabilities, rather than just a change in the solvent's dielectric constant, are responsible for these effects. acs.org The hydrogen-bonding interactions can induce greater flexibility in what are typically considered rigid, bowl-shaped catalysts, leading to distortions that alter the chiral environment and, consequently, the enantioselectivity. researchgate.netresearchgate.net

In copper-catalyzed asymmetric halogenation of cyclic diaryliodonium salts, the use of HFIP as a solvent is crucial for achieving high enantioselectivities in the synthesis of axially chiral 2,2'-dihalobiaryls. acs.org The combination of a chiral copper-bisoxazoline catalyst with HFIP provides the best results, highlighting the solvent's essential role in creating a highly effective chiral catalytic system. acs.org

Table 2: Influence of HFIP on Enantioselectivity in Catalytic Systems

| Catalytic System | Reaction | Effect of HFIP | Reference |

|---|---|---|---|

| Rh₂(S-NTTL)₄ | Cyclopropanation | Enhanced enantioselectivity compared to DCM. | acs.orgresearchgate.net |

| Rh₂(TCPTAD)₄ | Cyclopropanation | Reversal of enantioselectivity. | researchgate.netchemrxiv.org |

| Chiral dirhodium tetracarboxylates (in general) | Cyclopropanation | Variable; can increase, decrease, or have no effect on enantioselectivity. | acs.org |

| Chiral copper-bisoxazoline | Asymmetric halogenation | Crucial for high enantioselectivity. | acs.org |

Chiral Solvent Effects and Chiral Recognition

Beyond its influence on catalysts, HFIP itself can contribute to the chiral environment of a reaction. While HFIP is an achiral molecule, its aggregation into hydrogen-bonded clusters can create chiral structures. Research has identified the existence of a preferred chiral trimer and a metastable chiral dimer of HFIP. researchgate.net This self-assembly into chiral aggregates can play a role in chiral recognition and the transfer of stereochemical information.

The strong hydrogen-bonding network of HFIP is instrumental in these effects. rsc.org This network can interact with substrates and intermediates, stabilizing specific conformations and transition states, which can be particularly important in stereoselective reactions. acs.org For example, in certain difunctionalization processes, the synergistic effect of several factors, including the stabilization of cationic intermediates and the promotion of specific conformations through HFIP's hydrogen-bond network, leads to stereoselective outcomes. acs.org

The ability of HFIP to suppress the separation of oligonucleotide diastereomers in chromatography suggests a mechanism of chiral recognition. andrews.edu Although the exact mechanism is complex and likely involves multiple factors, it points to the solvent's ability to interact with chiral molecules in a way that masks their stereochemical differences. andrews.edu

Development of Catalyst-Free or Reduced-Catalyst Systems

A significant advancement in sustainable chemistry is the development of reactions that proceed with minimal or no catalyst, and this compound (HFIP) has been a key enabler in this area. acs.orgresearchgate.net Its unique properties allow it to promote reactions that traditionally require Lewis or Brønsted acid catalysts, offering a greener alternative with simplified workup procedures. organic-chemistry.orgresearchgate.net

HFIP's ability to function as a promoter stems from its high ionizing power, strong hydrogen-bond donating ability, and mild acidity, coupled with low nucleophilicity. organic-chemistry.orgbohrium.com These characteristics allow it to activate electrophiles through hydrogen bonding, thereby facilitating nucleophilic attack without the need for an external catalyst. organic-chemistry.org

A notable example is the Friedel-Crafts reaction. HFIP can promote intermolecular Friedel-Crafts acylations at room temperature without any additional reagents. organic-chemistry.org It has also been successfully employed in the Friedel-Crafts reaction of difluoroacetaldehyde ethyl hemiacetal with imidazo[1,2-a]pyridines, providing a metal-free synthesis of C3-difluoromethyl carbinol-containing products. mdpi.com In these cases, HFIP's role is to activate the electrophile, making it more susceptible to attack by the nucleophilic partner. organic-chemistry.orgmdpi.com

Furthermore, HFIP has enabled the catalyst-free sulfonation of allylic alcohols with sulfinyl amides. researchgate.netacs.org This "mix-and-go" procedure offers a convenient route to allylic sulfones under mild conditions and represents the first instance of sulfinyl amides acting as sulfur nucleophiles in this manner. acs.org The reaction is highly regioselective and tolerates a wide range of functional groups. acs.org

In some instances, the concentration of HFIP can be reduced from a solvent to a catalytic amount. For example, in the di-π-functionalization of allenamides, reducing the HFIP concentration to 50 mol% still resulted in a high yield of the desired product. rsc.org This demonstrates the potential for developing reduced-catalyst systems where HFIP acts as a potent promoter.

Table 3: Examples of Catalyst-Free or Reduced-Catalyst Reactions Promoted by HFIP

| Reaction Type | Reactants | Key Feature | Reference |

|---|---|---|---|

| Intermolecular Friedel-Crafts Acylation | Arenes and acyl chlorides | Proceeds at room temperature without any added catalyst. | organic-chemistry.org |

| Friedel-Crafts Reaction | Imidazo[1,2-a]pyridines and difluoroacetaldehyde ethyl hemiacetal | Metal- and oxidant-free synthesis at room temperature. | mdpi.com |

| Sulfonation of Allylic Alcohols | Allylic alcohols and sulfinyl amides | Catalyst-free, mix-and-go procedure under mild conditions. | researchgate.netacs.org |

| Di-π-functionalization of Allenamides | Allenamides and 4-hydroxycoumarin | Effective with a catalytic amount (50 mol%) of HFIP. | rsc.org |

| Gold-catalyzed Cycloisomerizations | Propargylamides and ynoic acids | Renders external activators obsolete, enabling catalysis with ppm levels of gold. | researchgate.netstrath.ac.uk |

Mechanistic Investigations of HFIP-Assisted Reactions

Mechanistic studies have been crucial in elucidating the multifaceted role of this compound (HFIP) in chemical reactions. researchgate.netwikipedia.orgresearchgate.net Initially, it was thought that HFIP's primary function was the stabilization of cationic intermediates due to its high polarity and low nucleophilicity. researchgate.netrsc.org However, a more complex picture has emerged, revealing that HFIP actively participates in reaction mechanisms through various modes of activation.

In catalyst-free systems, HFIP itself acts as the activator. For instance, in Friedel-Crafts acylations, mechanistic studies suggest that HFIP activates the acyl chloride via hydrogen bonding, which facilitates the nucleophilic attack by the arene, bypassing the formation of an acyl cation intermediate. organic-chemistry.org Similarly, in the chlorocyclization of polyenes, HFIP is believed to activate the chlorinating agent by forming an adduct. acs.org

NMR-based mechanistic studies have provided direct evidence for the interaction of HFIP with catalytic species. In a titanium-catalyzed cyclization, for example, the active catalytic species was formed by the replacement of isopropoxy ligands with hexafluoroisopropoxy moieties. acs.orgnih.gov In gold-catalyzed cycloisomerizations, solid-state analysis has unambiguously detected the key hydrogen-bonding interaction between HFIP and the gold catalyst, demonstrating the intermolecular mode of activation. strath.ac.ukresearchgate.net

Furthermore, the acidity of HFIP can be a determining factor in the reaction pathway. The observation that the acidity of HFIP increases significantly when more than one molecule participates in a reaction highlights the importance of solvent clusters. researchgate.net In some reactions, the protonated cluster of HFIP molecules acts as the Brønsted acid, lowering the kinetic barriers. researchgate.net

Table 4: Mechanistic Roles of HFIP in Various Reactions

| Reaction Type | Mechanistic Role of HFIP | Evidence/Method of Investigation | Reference |

|---|---|---|---|

| Lewis/Brønsted Acid-Catalyzed Reactions | Cooperation with catalyst via H-bond clusters; akin to assisted-Brønsted acid catalysis. | Mechanistic insights from various studies. | researchgate.netrsc.org |

| Friedel-Crafts Acylation | Hydrogen bond activation of acyl chloride. | Mechanistic studies suggesting avoidance of acyl cation intermediate. | organic-chemistry.org |

| Chlorocyclization of Polyenes | Activation of chlorinating agent via adduct formation. | Mechanistic studies and control experiments. | acs.org |

| Titanium-catalyzed Cyclization | Formation of active catalytic species by ligand exchange. | NMR-based mechanistic studies. | acs.orgnih.gov |

| Gold-catalyzed Cycloisomerizations | Dynamic activation of the Au-Cl bond through hydrogen bonding. | Solid-state analysis (X-ray crystallography). | strath.ac.ukresearchgate.net |

| Di-π-functionalization of Allenamides | Activation of both allenamide and in situ generated enamide via H-bonding. | DFT studies and control experiments. | rsc.org |

Contributions of 1,1,1,2,3,3 Hexafluoro 2 Propanol to Polymer and Materials Science

Enhanced Polymer Dissolution and Processing

HFIP's remarkable solvency has made it an indispensable tool for the dissolution and processing of challenging polymers. chemicalbook.comchemicalbook.com Its ability to act as a hydrogen-bond acceptor enables it to effectively solubilize polymers rich in polar functional groups. chemicalbook.com

Dissolution of Challenging Polar Polymers (e.g., Polyamides, Polyacrylonitriles)

HFIP is particularly effective at dissolving a variety of polar polymers that are resistant to dissolution in common organic solvents. chemicalbook.comchemicalbook.com These include commercially and technologically important polymers such as polyamides, polyacrylonitriles, polyacetals, polyesters (like polyglycolide), and polyketones. chemicalbook.comchemicalbook.commpbio.com The strong hydrogen bonding properties of HFIP allow it to disrupt the intermolecular forces within these polymers, leading to their solubilization. chemicalbook.com

For instance, the dissolution of polyamides in HFIP facilitates various analytical and processing techniques that would otherwise be difficult to perform. mantsen.comresearchgate.net Similarly, its ability to dissolve polyacrylonitrile (B21495) is crucial for the fabrication of membranes and other advanced materials. mantsen.comnih.gov

Table 1: Polymers Soluble in 1,1,1,2,3,3-Hexafluoro-2-propanol

| Polymer Class | Examples |

| Polyamides | Various nylons |

| Polyacrylonitriles | PAN |

| Polyacetals | - |

| Polyesters | Polyglycolide, Poly(ethylene terephthalate) |

| Polyketones | - |

This table is based on information from multiple sources. chemicalbook.comchemicalbook.commpbio.comresearchgate.net

Implications for Polymer Analysis and Regeneration

The exceptional dissolving power of HFIP has significant implications for the analysis and regeneration of polymers. mantsen.com It is used as an eluent in size-exclusion chromatography (SEC) for the characterization of polyesters and polyamides, polymers that are typically difficult to dissolve. researchgate.netresearchgate.net Although some anomalous behavior in SEC has been reported, the addition of a salt like tetraethylammonium (B1195904) nitrate (B79036) can improve the results. researchgate.net

Furthermore, HFIP's low boiling point (59 °C) facilitates its removal and recovery after the polymer has been processed. mantsen.comstenutz.eu This property is particularly advantageous in polymer regeneration processes. For example, plastics mixed with impurities can be dissolved in HFIP, the impurities separated, and the pure polymer recovered by evaporating the solvent. mantsen.com This approach offers a method for recycling and reusing valuable polymer materials. mantsen.com

Fabrication of Advanced Polymeric and Supramolecular Nanostructures

Beyond its role as a powerful solvent, HFIP is instrumental in the fabrication of a variety of advanced polymeric and supramolecular nanostructures. Its unique properties enable the creation of materials with controlled morphologies and functionalities.

Electrospinning for Nanofiber Formation

Electrospinning is a technique used to produce nanofibers from a polymer solution, and HFIP has proven to be an effective solvent for this process. researchgate.netnih.gov It has been successfully used to fabricate bead-free nanofibers from native cyclodextrins at lower concentrations than are possible with other solvents. researchgate.net The high solubility of cyclodextrins in HFIP and the solvent's ready evaporation during electrospinning facilitate the formation of crystalline assemblies. researchgate.net This method has been used to create microfibers of α-, β-, and γ-cyclodextrins. rsc.org

Preparation of Functionalized Methacrylate (B99206) Polymers for Lithography

HFIP plays a crucial role in the development of advanced materials for lithography and nanopatterning. mpbio.comadipogen.comsigmaaldrich.comfishersci.besigmaaldrich.com It is used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers. mpbio.comadipogen.comsigmaaldrich.comfishersci.besigmaaldrich.com These polymers are key components in photoresists, which are light-sensitive materials used to create patterns on substrates in the microelectronics industry. mdpi.comsigmaaldrich.com

The incorporation of the hexafluoroalcohol group enhances the dissolution properties of the photoresist in the developer solutions. sigmaaldrich.com Research has shown that fluoropolymers containing HFIP structures exhibit significantly enhanced sensitivity in lithographic imaging. mdpi.com Upon exposure to radiation, the HFIP structure can dissociate to generate a strong acid, which then catalyzes the deprotection reaction in chemically amplified photoresists. mdpi.com This leads to improved performance and the ability to create smaller features in integrated circuits. mdpi.com

Formation of Cyclodextrin-Assembled Materials

HFIP has been identified as a novel and effective solvent for cyclodextrins (CDs), a family of cyclic oligosaccharides. researchgate.netrsc.org This high solubility allows for the facile preparation of various CD-assembled materials. researchgate.netrsc.org When an HFIP solution of CDs is evaporated on a glass plate, it results in the formation of crystalline solids composed of channel-type CD assemblies. rsc.orgrsc.org This is a notable transformation from the typical cage-type assembly of CDs. rsc.org

Furthermore, by mixing an HFIP solution of α-cyclodextrin with a poor solvent like 2-pentanol, helical microrods composed of supramolecular α-CD assemblies can be fabricated. nih.gov The morphology of these helical structures, such as their pitch and length, can be controlled by adjusting the temperature during their formation. nih.gov These organized cyclodextrin (B1172386) structures have potential applications in areas such as chiral separation, asymmetric catalysis, and as optical devices. nih.gov

Methodological Advancements in Polymer Characterization

The unique solvent properties of this compound (HFIP) have led to significant methodological advancements in the characterization of polymers. Its ability to dissolve otherwise intractable polymers at room temperature has made it a valuable tool in modern analytical chemistry. rochester.edu

HFIP has emerged as a critical solvent in the field of polymer chromatography, particularly for Gel Permeation Chromatography (GPC) and the more recent Advanced Polymer Chromatography (APC). digitellinc.comlcms.cz Its primary advantage lies in its capacity to dissolve polymers that are typically challenging to analyze, such as polyamides, polyesters, and polyketones, at ambient temperatures. rochester.edu This capability presents a significant improvement over traditional high-temperature GPC (HT-GPC) methods, which often require temperatures exceeding 100°C and specialized, hazardous solvents like m-cresol. digitellinc.comlcms.cz

The use of HFIP as a mobile phase in APC systems offers a more sustainable and efficient alternative. digitellinc.comlcms.cz For instance, the analysis of polyamides like Nylon 6,6 can be performed in approximately 15 minutes using an APC system with an HFIP mobile phase, a threefold reduction in time compared to the 45-minute runs typical of traditional GPC. digitellinc.comwaters.com This rapid analysis also results in a six-fold decrease in solvent consumption, significantly lowering operational costs and reducing hazardous waste generation. digitellinc.com

To mitigate anomalous chromatographic behavior and polyelectrolyte effects that can occur in fluorinated solvents, a salt additive, such as tetraethylammonium nitrate, is often incorporated into the HFIP mobile phase. lcms.czresearchgate.net This ensures that the separation is based on the polymer's hydrodynamic volume, allowing for accurate molecular weight determination. researchgate.net The combination of HFIP with modern, high-pressure capable APC systems allows for the use of columns with smaller particle sizes (e.g., sub-3µm), leading to high-resolution separations. digitellinc.com

Table 1: Comparison of Polymer Analysis Techniques

| Feature | High-Temperature GPC (HT-GPC) | Traditional GPC with HFIP | Advanced Polymer Chromatography (APC) with HFIP |

| Typical Solvents | m-cresol, N-Methylpyrrolidone | This compound | This compound |

| Operating Temperature | >100°C | Room Temperature | Room Temperature |

| Analysis Time | ~45 minutes | ~45 minutes | ~15 minutes |

| Solvent Consumption | High | High | Low (e.g., <7 mL per injection) |

| System Pressure | Standard | Standard | High (up to 15,000 psi) |

| Column Technology | Standard GPC columns | Standard GPC columns | Small particle columns (e.g., sub-3µm) |

HFIP is a polar, dense, and low-viscosity liquid with a strong hydrogen bond-donating capability. rochester.edu While it is an excellent solvent for many polar polymers, its viscosity (1.65 cP at 20 °C) is higher than that of common chromatography solvents like tetrahydrofuran (B95107) (0.48 cP at 25 °C), which requires consideration of the liquid chromatography (LC) system's operating parameters, especially pressure. lcms.czwaters.com

The compatibility of HFIP with chromatography system components is crucial. It has been noted that HFIP can be corrosive and should not be used with vacuum degassers, as it can damage the equipment and contaminate the entire HPLC and mass spectrometry system. rochester.educhromforum.org

Column stability is a key factor for reproducible results. The packing materials used in GPC columns are typically made from highly cross-linked styrene-divinylbenzene. windows.net While these materials are generally inert, interactions between the column packing and polar solutes can occur. windows.net In HFIP-based systems, repulsive interactions with the styrene-divinylbenzene packing have been reported, leading to non-ideal size-exclusion behavior. researchgate.net The addition of salts like tetraethylammonium nitrate helps to minimize these interactions, ensuring the integrity of the separation process. researchgate.net Modern columns, such as the Waters ACQUITY APC XT columns, feature stable beds that are resistant to the shrinking and swelling that can be caused by solvents like HFIP, ensuring longevity and consistent performance. digitellinc.com

Design of HFIP-Functionalized Materials for Specific Applications

The unique chemical properties of the hexafluoroisopropyl group have been harnessed in the design of functional materials with tailored characteristics for specific, high-performance applications.

One significant area of application is in the development of chemosensors. By incorporating HFIP functional groups into the structure of conjugated polymers, such as poly(phenylene ethynylene)s, materials with enhanced fluorescence sensitivity have been created. mit.edu The strong hydrogen-bond-donating nature of the HFIP moiety leads to stronger binding interactions with hydrogen-bond-accepting analytes. mit.edu This enhanced interaction facilitates photoinduced charge-transfer reactions, resulting in a more pronounced quenching of the polymer's fluorescence, which is the basis for detection. mit.edu These HFIP-functionalized polymers have shown great promise in the trace detection of vapors from explosives and toxic industrial chemicals. mit.edu

In the semiconductor industry, HFIP-functionalized materials are critical for advancing photolithography techniques, which are used to create the minute features of microchips. halocarbon.com HFIP-based monomers are incorporated into photoresist formulations to enhance several key properties:

Transparency: These monomers provide the necessary transparency to deep-ultraviolet (193 nm) and extreme ultraviolet (13.5 nm) light sources used in modern lithography. halocarbon.com

Hydrophobicity: In immersion lithography, where a water lens is used to increase resolution, the HFIP-based materials create a hydrophobic photoresist surface. This increases the water contact angle, which reduces bubble defects and allows for faster scanning speeds. halocarbon.com

Solubility Switching: The acidic nature of the hexafluoroalcohol group acts as a pH-based solubility switch, which is a fundamental mechanism for developing the patterned image in the photoresist layer. halocarbon.com

Furthermore, the HFIP moiety can be introduced onto biomolecules and other chemical structures to serve as a versatile synthetic handle. nih.gov For example, the electrochemical formation of an aryl-hexafluoroisopropyl ether on purine (B94841) derivatives creates a leaving group that facilitates subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. nih.gov

Table 2: Applications of HFIP-Functionalized Materials

| Application Area | Material Type | Function of HFIP Group | Desired Outcome |

| Chemosensors | Conjugated Polymers (e.g., poly(phenylene ethynylene)s) | Strong hydrogen-bond donor | Enhanced fluorescence quenching for trace analyte detection. mit.edu |

| Semiconductor Manufacturing | Photoresist Monomers | Provides transparency, hydrophobicity, and pH-switchable solubility | Improved resolution, reduced defects, and faster processing in photolithography. halocarbon.com |

| Organic Synthesis | Functionalized Heteroarenes | Acts as a leaving group | Facilitates secondary functionalization via nucleophilic aromatic substitution. nih.gov |

| Bioconjugation | Modified Biomolecules | Enhances reaction yields and provides a site for further modification | Facilitates the chemical modification of polypeptides, nucleic acids, and saccharides. nih.gov |

Insights into Biomolecular Structure, Folding, and Dynamics Through 1,1,1,2,3,3 Hexafluoro 2 Propanol

Modulation of Peptide and Protein Conformation

HFIP's influence on the conformation of peptides and proteins is one of its most studied attributes. It can induce the formation of ordered secondary structures, such as α-helices, and disrupt aggregates characterized by β-sheet structures. This modulation provides a unique window into the folding and misfolding processes that are central to protein function and disease.

Mechanism of α-Helix Induction and Stabilization

HFIP is a potent inducer and stabilizer of α-helical structures in peptides and proteins that might otherwise exist in a disordered state in aqueous solutions. nih.govacs.org The mechanism behind this is multifaceted. HFIP has a low dielectric constant and a high capacity for hydrogen bonding, which weakens competing interactions between the peptide backbone and water. nih.gov By displacing water molecules from the peptide surface, HFIP creates a microenvironment that favors the formation of intramolecular hydrogen bonds, the hallmark of the α-helix. nih.gov

Molecular dynamics simulations have shown that HFIP molecules tend to form clusters around the peptide, effectively creating a "coating" that shields the peptide from the bulk aqueous environment. nih.gov This clustering behavior enhances the local concentration of the alcohol around the peptide, further promoting the helical conformation. nih.gov This stabilization is not uniform; regions of the peptide with a higher intrinsic propensity for helical structure show a greater accumulation of HFIP. nih.gov

The induction of α-helical structures by HFIP is concentration-dependent. At low concentrations, HFIP can initiate the formation of helical intermediates, while higher concentrations are often required to achieve maximal helicity. nih.gov However, at very high concentrations, the stabilizing effect can sometimes diminish as the solvent environment becomes predominantly non-aqueous. nih.gov

Table 1: Influence of HFIP on the Helical Content of Various Peptides This table provides illustrative examples of how HFIP can induce or stabilize α-helical structures in different peptides as observed in various studies.

| Peptide/Protein | HFIP Concentration | Observed Effect on α-Helicity | Reference |

|---|---|---|---|

| Melittin (B549807) | 35% (v/v) | Significantly higher helicity compared to water. | nih.gov |

| Human Islet Amyloid Polypeptide (hIAPP) | >40% (v/v) | Stabilization of α-helical conformation. | nih.gov |

| Amyloid β-peptide (1-42) | Not specified | Promotion of stable α-helical regions. | researchgate.net |

Disruption and Monomerization of β-Sheet Aggregates

In contrast to its stabilizing effect on α-helices, HFIP is a powerful agent for disrupting and monomerizing aggregates rich in β-sheet structures. This property is particularly valuable in the study of amyloidogenic peptides and proteins, which are associated with a range of debilitating diseases, including Alzheimer's disease.

HFIP can effectively dissolve pre-formed amyloid fibrils, breaking down the intermolecular hydrogen bonds that hold the β-sheets together. wikipedia.org This process allows researchers to prepare monomeric, non-aggregated peptide solutions, which are essential for studying the initial stages of aggregation and for ensuring reproducible experimental results. The ability of HFIP to solubilize these otherwise intractable aggregates has made it an indispensable solvent in the field of amyloid research.

The disruptive effect of HFIP on β-sheets is also concentration-dependent. While higher concentrations of HFIP are generally used to monomerize aggregates, lower concentrations can, under certain conditions, actually promote the formation of amyloid fibrils from unfolded peptides. nih.govyoutube.com This highlights the complex interplay between the solvent environment and the energetic landscape of protein folding and aggregation. nih.gov

Impact on Protein Folding Pathways and Conformational Equilibria

By modulating the stability of different secondary structures, HFIP provides a means to investigate protein folding pathways and the equilibrium between different conformational states. The ability to trap and stabilize folding intermediates, such as α-helical structures, allows for their detailed characterization using spectroscopic techniques.

For some proteins, HFIP can shift the conformational equilibrium from a predominantly β-sheet or random coil state towards an α-helical conformation. This transition can reveal the intrinsic helical propensity of certain regions within the polypeptide chain that may not be apparent in an aqueous environment. Understanding these propensities is crucial for deciphering the complex process of how a protein achieves its unique three-dimensional structure.

Furthermore, the study of how HFIP influences the transition between α-helical and β-sheet conformations can provide insights into the molecular basis of protein misfolding diseases. The ability to control this transition in vitro offers a powerful model system for screening potential therapeutic agents that aim to prevent or reverse the formation of toxic protein aggregates.

Intermolecular Interactions with Biomolecules

The effects of HFIP on biomolecular conformation are a direct result of its intermolecular interactions with the constituent amino acid residues and its ability to alter the hydration shell of the biomolecule.

Site-Specific Interactions with Amino Acid Residues

Molecular dynamics simulations and experimental studies have revealed that HFIP does not interact uniformly with the surface of a peptide or protein. nih.gov Instead, it exhibits a preference for certain types of amino acid residues. HFIP molecules tend to accumulate around hydrophobic amino acid side chains. nih.gov This preferential interaction is driven by the hydrophobic effect, where the nonpolar regions of the peptide and the fluorinated alcohol seek to minimize their contact with water.

This site-specific accumulation of HFIP contributes to the stabilization of α-helices, as many α-helices are amphipathic, with one face being predominantly hydrophobic. By coating this hydrophobic face, HFIP effectively shields it from the aqueous solvent, thereby stabilizing the helical structure. nih.gov In contrast, more flexible regions of a peptide, such as loops and turns, often show a reduced interaction with HFIP. nih.gov

Table 2: Preferential Interactions of HFIP with Amino Acid Residue Types This table summarizes the general interaction preferences of HFIP with different classes of amino acid residues based on molecular dynamics simulation studies.

| Amino Acid Residue Type | Nature of Interaction with HFIP | Consequence | Reference |

|---|---|---|---|

| Hydrophobic (e.g., Leucine, Isoleucine, Valine) | Preferential accumulation | Stabilization of hydrophobic cores and faces of α-helices. | nih.gov |

| Charged (e.g., Aspartic Acid, Glutamic Acid, Lysine (B10760008), Arginine) | Less favorable interaction | HFIP clustering can alter the local dielectric environment, influencing electrostatic interactions. | acs.org |

| Polar, Uncharged (e.g., Serine, Threonine, Asparagine, Glutamine) | Intermediate interaction | Can be involved in hydrogen bonding with HFIP, but to a lesser extent than with water. | nih.gov |

Role in Water Displacement at Peptide Surfaces

A key aspect of HFIP's mechanism of action is its ability to displace water molecules from the surface of a peptide. nih.gov Water is a strong competitor for the hydrogen-bonding sites on the peptide backbone. By forming a layer around the peptide, HFIP effectively reduces the access of water to the peptide surface. nih.gov

This displacement of water has two major consequences. Firstly, it weakens the hydrogen bonds between the peptide and water, which can disrupt non-helical structures. Secondly, it creates a lower dielectric environment around the peptide, which strengthens the intramolecular hydrogen bonds within the peptide itself. nih.gov This strengthening of intramolecular interactions is a primary driving force for the formation and stabilization of α-helices. The ability of HFIP to create this "dehydrated" microenvironment is central to its utility in modulating peptide and protein conformation. nih.gov

Interactions with Nucleic Acids and Their Complexes

Hexafluoroisopropanol (HFIP) has proven to be a valuable solvent in the analysis of nucleic acids and their complexes. Due to its acidic nature (pKa = 9.3), HFIP can be employed as a volatile acidic modifier in ion-pair high-performance liquid chromatography-mass spectrometry (HPLC-MS) of nucleic acids. wikipedia.org This application is particularly significant as it facilitates the transfer of nucleic acids with secondary structures, such as folded strands and hairpins, into the gas phase for mass spectrometric analysis. The choice of fluorinated alcohol can be optimized based on the ion-pairing agent used, with HFIP being a very good choice for less hydrophobic ion-pairing agents.

Recent research has also explored the use of HFIP in the formation of deep eutectic solvents (DESs) for the extraction of DNA. nih.gov These HFIP-based DESs, prepared with components like choline (B1196258) chloride, have demonstrated high efficiency in extracting DNA from complex samples such as human whole blood. nih.gov A key finding from these studies is that the secondary structure of the DNA, specifically the B-form, remains stable and does not undergo conformational changes after extraction with the HFIP/choline chloride-based system. nih.gov This was confirmed through circular dichroism (CD) analyses, which showed the characteristic spectral peaks of B-form DNA were conserved. nih.gov The primary driving force for the adsorption of DNA by the DES is believed to be the electrostatic interaction between them. nih.gov

Bioconjugation Reactions in Hexafluoroisopropanol Media

The non-aqueous environment provided by HFIP has opened new avenues for bioconjugation reactions that are often challenging to perform in traditional aqueous media. nsf.govnih.govacs.org This is particularly true for the modification of less reactive amino acid residues. nsf.govnih.govacs.org

Hexafluoroisopropanol facilitates the chemoselective modification of specific amino acid residues within peptides and proteins. nsf.govnih.govacs.org A notable example is the selective alkylation of tryptophan residues. nsf.govnih.govacs.org This method allows for the covalent attachment of labeling reagents to proteins, which is a cornerstone of many diagnostic and therapeutic technologies. nsf.govnih.gov The unique properties of HFIP enable these reactions to proceed rapidly and with minimal side reactions. nsf.govnih.gov

Beyond tryptophan, HFIP has been shown to be an effective solvent for other chemoselective modifications. For instance, the S-tritylation of cysteine residues in unprotected peptides can be conveniently and efficiently carried out using trityl alcohol in HFIP. nih.gov This reaction selectively protects the cysteine thiol group in the presence of other nucleophilic functionalities within the peptide. nih.gov Furthermore, HFIP can act as a proton shuttle in the N-methylation of lysine residues using formaldehyde (B43269) and facilitates the cyclization of lysine residues with α-ketoaldehydes. researchgate.net

A significant advancement in bioconjugation is the development of ultrafast Lewis acid-catalyzed reactions performed in HFIP. nsf.govnih.govacs.org This strategy has been successfully applied to the tryptophan-selective alkylation of peptides and proteins. nsf.govnih.govacs.org In this process, a Lewis acid, such as an indium salt, catalyzes a formal dehydration reaction of a labeling reagent, like a thiophene-ethanol derivative, which then rapidly and selectively alkylates the indole (B1671886) ring of a tryptophan residue. nsf.govacs.org